molecular formula C11H24O4 B054473 Tetraethoxypropane CAS No. 122-31-6

Tetraethoxypropane

Cat. No. B054473
CAS RN: 122-31-6
M. Wt: 220.31 g/mol
InChI Key: KVJHGPAAOUGYJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetraethoxypropane involves specific chemical reactions and methodologies that yield this compound. A notable approach is the ring opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane in a mixture of ethanol and dichloromethane with aqueous sodium hydroxide. This process, facilitated by triethylbenzylammonium chloride, results in Tetraethoxypropane (TEB) with excellent yield. TEB showcases thermal stability up to 150°C and maintains stability in neutral and basic aqueous solutions. However, it undergoes decomposition in acidic conditions, leading to various products based on the reaction specifics (Sydnes et al., 2007).

Molecular Structure Analysis

The molecular structure of Tetraethoxypropane is intricately related to its synthesis and the resultant chemical behavior. While specific studies detailing the molecular structure of TEP were not directly found, analogous compounds provide insight into the structural aspects that might influence TEP's reactivity and stability. For instance, compounds with complex molecular structures, such as tetracyanocyclopropanes, exhibit significant non-covalent bonding capabilities, suggesting a potential area of structural analysis for TEP's interactions and stability (Bauzá et al., 2016).

Chemical Reactions and Properties

TEP's chemical reactions and properties are highlighted by its stability under various conditions and its reactivity towards different chemical agents. For example, in acidic aqueous media, TEP is unstable, leading to deketalization reactions that yield significant products, such as 1,1-diethoxybut-3-yn-2-one, under optimal conditions. This behavior underscores TEP's reactivity and the potential for various chemical transformations based on environmental conditions (Sydnes et al., 2007).

Scientific Research Applications

Tetraethoxypropane (TEP) is a chemical compound with broad scientific research applications . Here are a few fields where it is commonly used:

  • Organic Synthesis : TEP can be used as a reactant in various organic reactions . For instance, it can be used to synthesize cyclic sulfamides using N, N′-bis(2-arylethyl)sulfamides via the Pictet-Spengler reaction in the presence of formic acid .

  • Polymer Science : TEP serves as a precursor for synthesizing polymers . The exact methods and procedures would depend on the specific type of polymer being synthesized.

  • Analytical Chemistry : TEP is often used in analytical chemistry, although the specific applications can vary widely .

  • Pharmaceutical Manufacturing : TEP contributes to pharmaceutical manufacturing . It could be used in the synthesis of various pharmaceutical compounds, although the specifics would depend on the particular compound being synthesized.

  • Synthesis of Isoxazole : TEP can be used to synthesize isoxazole by reacting with hydroxylamine hydrochloride in water .

  • Synthesis of 3,5-Diformylated-1,4-dihydropyridines : TEP can be used to synthesize 3,5-diformylated-1,4-dihydropyridines via a multicomponent coupling reaction with amine hydrochlorides and aldehydes .

  • Lipid Peroxidation Assay : TEP is used as a standard in the Lipid Peroxidation (MDA) Assay Kit . This assay is used to measure the level of lipid peroxidation, an indicator of oxidative stress, in samples .

  • Synthesis of Malondialdehyde (MDA) Derivatives : TEP can be used to synthesize various MDA derivatives, such as Malondialdehyde bis(dimethyl acetal) and Malondialdehyde bis(diethyl acetal) . These derivatives are often used in research related to oxidative stress .

Safety And Hazards

Containers of TEP can burst violently or explode when heated, due to excessive pressure build-up . It is a flammable liquid and vapor . Vapors may be ignited by a spark, a hot surface, or an ember, and may form explosive mixtures with air .

Future Directions

TEP’s broad scientific research applications encompass organic synthesis, polymer science, and analytical chemistry . It contributes to pharmaceutical manufacturing and serves as a precursor for synthesizing polymers and other materials . Its versatility extends to being a reagent for compound synthesis and a solvent for chromatography, spectroscopy, and other analytical techniques . Notably, TEP acts as a weak Lewis acid, forming complexes with Lewis bases like amines and phosphines . It also exhibits complexation with metal ions such as nickel, cobalt, and iron . These TEP complexes find utility in catalyzing diverse organic reactions, including oxidation and reduction reactions .

properties

IUPAC Name

1,1,3,3-tetraethoxypropane
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InChI

InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3
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InChI Key

KVJHGPAAOUGYJX-UHFFFAOYSA-N
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Canonical SMILES

CCOC(CC(OCC)OCC)OCC
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Molecular Formula

C11H24O4
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DSSTOX Substance ID

DTXSID70153456
Record name 1,1,3,3-Tetraethoxypropane
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Molecular Weight

220.31 g/mol
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Physical Description

Clear liquid; [Aldrich MSDS]
Record name 1,1,3,3-Tetraethoxypropane
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Product Name

1,1,3,3-Tetraethoxypropane

CAS RN

122-31-6
Record name 1,1,3,3-Tetraethoxypropane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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